

# An In-Depth Technical Guide to LAH5 Peptide for Intracellular Delivery

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## Compound of Interest

Compound Name: LAH5

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## Core Principle: A pH-Sensing Chaperone for Intracellular Cargo

**LAH5** is a synthetic, amphipathic cell-penetrating peptide (CPP) designed to facilitate the intracellular delivery of various macromolecular cargos. Its unique histidine-rich sequence confers a pH-sensitive character, enabling it to navigate the cellular endocytic pathway and release its cargo into the cytoplasm, a critical step for the bioactivity of many therapeutic molecules. This guide provides a comprehensive overview of the **LAH5** peptide, its mechanism of action, experimental protocols for its use, and key quantitative data to inform its application in research and drug development.

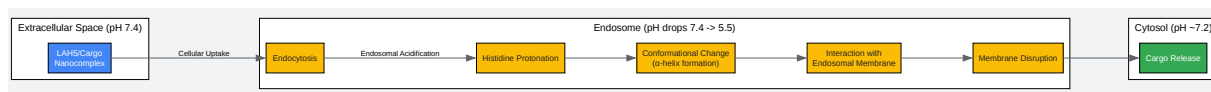
## Physicochemical Properties of LAH5

A thorough understanding of the physical and chemical characteristics of **LAH5** is fundamental to its effective application.

Property	Value	Reference
Amino Acid Sequence	KKALLALALHHLAHLAHLAL ALKKA	[1][2]
Molecular Weight	2803.44 Da	[1][2]
CAS Number	476169-12-7	[1]
Appearance	White to off-white solid	[1]
Nature	Amphipathic, Cationic	[1][3]

## Mechanism of Action: The pH-Triggered Escape

The efficacy of **LAH5** as a delivery vehicle hinges on its ability to overcome the endosomal barrier. The proposed mechanism involves a series of pH-dependent conformational changes.



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**Figure 1:** Proposed mechanism of **LAH5**-mediated intracellular cargo delivery.

At the physiological pH of the extracellular environment (pH 7.4), the histidine residues in the **LAH5** peptide are largely neutral. In this state, the cationic peptide electrostatically interacts with the negatively charged cargo (e.g., nucleic acids) to form stable nanocomplexes. These nanocomplexes are then internalized by the cell through endocytosis.[3] As the endosome matures, its internal pH drops to approximately 5.5. This acidic environment triggers the protonation of the imidazole rings of the histidine residues in **LAH5**. This change in charge induces a conformational shift in the peptide, promoting the formation of an  $\alpha$ -helical structure which then interacts with and disrupts the endosomal membrane, facilitating the release of the cargo into the cytoplasm.[4][5]

## Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for **LAH5**-mediated delivery.

**Table 1: Nanocomplex Characterization**

Cargo Type	Molar Ratio (Cargo:L AH5)	Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV) at pH 7.4	Zeta Potential (mV) at pH 5.4	Reference
Cas9 RNP	1:50	~150	~0.3-0.4	~-8	Not Reported	<a href="#">[4]</a>
Cas9 RNP	1:150	~160	~0.3-0.4	~-6	Not Reported	<a href="#">[4]</a>
Cas9 RNP	1:250	~180	~0.3-0.4	~-4	Not Reported	<a href="#">[4]</a>
Cas9 RNP/HDR Template	1:1:250	Not Reported	Not Reported	Not Reported	Not Reported	<a href="#">[3]</a>

**Table 2: In Vitro Gene Editing Efficiency with CRISPR-Cas9 RNP**

Cell Line	Target Gene	Molar Ratio (RNP:LAH5)	RNP Concentration	Gene Editing Efficiency (%)	Reference
HEK293T	Reporter	1:50	20 nM	~30	<a href="#">[3]</a>
HEK293T	Reporter	1:150	20 nM	~60	<a href="#">[3]</a>
HEK293T	Reporter	1:250	20 nM	~70	<a href="#">[3]</a>
HeLa	CCR5	1:150	Not Specified	>20	<a href="#">[4]</a>
HEPG2	CCR5	1:250	Not Specified	~20	<a href="#">[4]</a>
ARPE-19	CCR5	1:250	Not Specified	~15	<a href="#">[4]</a>
Primary Fibroblasts	CCR5	1:250	Not Specified	~10	<a href="#">[4]</a>

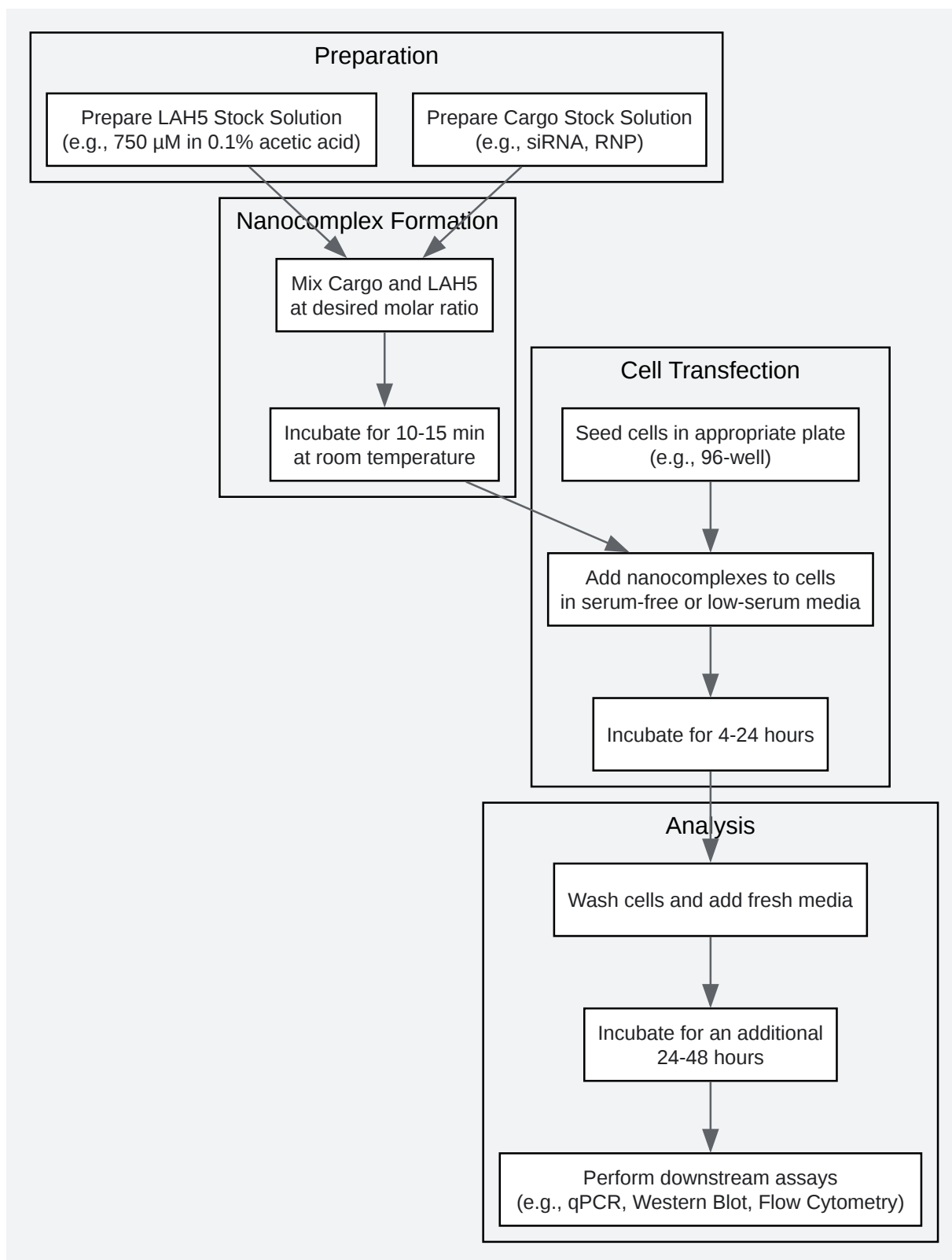
**Table 3: Cytotoxicity of LAH5 Nanocomplexes**

Cell Line	Cargo	Molar Ratio (Cargo:LAH5)	RNP Concentration	Cell Viability (%)	Reference
Multiple	Cas9 RNP	1:50 - 1:500	20 nM	>80	<a href="#">[4]</a>
Multiple	Cas9 RNP	1:1000	20 nM	~50	<a href="#">[4]</a>

## Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the LAH5 peptide.

## Workflow for LAH5-Mediated Intracellular Delivery



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**Figure 2:** General experimental workflow for **LAH5**-mediated intracellular delivery.

## Protocol 1: Preparation of LAH5-siRNA Nanocomplexes

While specific data for **LAH5**-siRNA delivery is limited, protocols for the similar LAH4 peptide provide a strong starting point.<sup>[1][6]</sup>

- Prepare **LAH5** Stock Solution: Dissolve lyophilized **LAH5** peptide in nuclease-free water containing 0.1% (v/v) acetic acid to a final concentration of 750  $\mu\text{M}$ .<sup>[1]</sup> Store aliquots at  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$ .
- Prepare siRNA Stock Solution: Resuspend lyophilized siRNA in nuclease-free water or appropriate buffer to a stock concentration of 20-100  $\mu\text{M}$ .
- Complex Formation:
  - For a target final siRNA concentration of 50 nM in a 96-well plate (100  $\mu\text{L}$  final volume), dilute the siRNA stock in serum-free media (e.g., Opti-MEM).
  - Add the **LAH5** stock solution to the diluted siRNA to achieve the desired N/P ratio (ratio of nitrogen atoms in the peptide to phosphate groups in the siRNA) or molar ratio. A starting point for optimization could be a weight/weight peptide/siRNA ratio of 10.5/1.<sup>[6]</sup> Molar ratios ranging from 1:20 to 1:80 (siRNA:peptide) have been used for other CPPs and can be a starting point for optimization.<sup>[7]</sup>
  - Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow for complex formation.

## Protocol 2: In Vitro Transfection of Adherent Cells

- Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 96-well or 24-well) 18-24 hours prior to transfection, aiming for 50-70% confluency at the time of transfection.
- Transfection:
  - Gently aspirate the culture medium from the cells.
  - Add the freshly prepared **LAH5**-siRNA nanocomplex suspension to the cells.

- Incubate the cells with the nanocomplexes for 4 to 24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
- Post-Transfection:
  - After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
  - Incubate the cells for an additional 24 to 72 hours before assessing gene knockdown.

## Protocol 3: Assessment of Gene Knockdown (Quantitative Real-Time PCR)

- RNA Extraction: After the desired incubation period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a suitable housekeeping gene for normalization (e.g., GAPDH,  $\beta$ -actin).
- Data Analysis: Calculate the relative gene expression using the  $\Delta\Delta C_t$  method to determine the percentage of gene knockdown compared to a negative control (e.g., cells treated with a non-targeting siRNA).<sup>[8][9]</sup>

## Protocol 4: Cytotoxicity Assay (MTS Assay)

- Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay.
- Treatment: Treat the cells with **LAH5**-cargo nanocomplexes at various concentrations or molar ratios. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
- Incubation: Incubate the cells for 24 to 72 hours.

- MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol.[\[4\]](#)
- Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C and then measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

## Protocol 5: Visualization of Endosomal Escape via Fluorescence Microscopy

This protocol provides a general framework for visualizing the endosomal escape of **LAH5**-delivered cargo.

- Labeling:
  - Label the **LAH5** peptide with a pH-insensitive fluorescent dye (e.g., TAMRA, Alexa Fluor 647) and the cargo with a different colored pH-insensitive dye (e.g., FITC, Alexa Fluor 488).[\[10\]](#) Alternatively, use a pH-sensitive dye for the cargo to specifically visualize its release into the neutral pH of the cytosol.[\[11\]](#)
- Cell Preparation and Transfection:
  - Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
  - Transfect the cells with the fluorescently labeled **LAH5**-cargo nanocomplexes as described in Protocol 2.
- Endosome Staining:
  - Prior to imaging, incubate the cells with a marker for late endosomes/lysosomes, such as LysoTracker Red DND-99 or LysoTracker Green DND-26, for 30-60 minutes according to the manufacturer's instructions.[\[12\]](#)
- Live-Cell Imaging:
  - Wash the cells with fresh medium or a suitable imaging buffer.



- Image the cells using a confocal microscope equipped with the appropriate lasers and filters for the chosen fluorophores.
- Acquire time-lapse images to track the internalization of the nanocomplexes and their co-localization with the endosomal marker.
- Image Analysis:
  - Analyze the images to determine the degree of co-localization between the **LAH5**-cargo and the endosomal marker over time. A decrease in co-localization and the appearance of a diffuse cargo signal throughout the cytoplasm is indicative of endosomal escape.[13]

## Conclusion and Future Perspectives

The **LAH5** peptide represents a promising tool for the intracellular delivery of a variety of macromolecular cargos. Its pH-dependent mechanism of action allows for efficient endosomal escape, a major hurdle in non-viral delivery. The data and protocols presented in this guide provide a solid foundation for researchers to begin utilizing **LAH5** in their work.

Future research should focus on expanding the range of cargos delivered by **LAH5**, including other nucleic acids like mRNA and proteins. Further optimization of nanocomplex formulation and a more extensive characterization of its cytotoxicity and in vivo efficacy will be crucial for its potential translation into therapeutic applications. The continued exploration of **LAH5** and similar histidine-rich peptides will undoubtedly contribute to the advancement of intracellular drug delivery.

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